molecular formula C7H7BrO2S B8802552 2-(3-Bromothiophen-2-yl)-1,3-dioxolane

2-(3-Bromothiophen-2-yl)-1,3-dioxolane

Cat. No.: B8802552
M. Wt: 235.10 g/mol
InChI Key: RRLGYJDKXAVIJU-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)-1,3-dioxolane is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)-1,3-dioxolane

InChI

InChI=1S/C7H7BrO2S/c8-5-1-4-11-6(5)7-9-2-3-10-7/h1,4,7H,2-3H2

InChI Key

RRLGYJDKXAVIJU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CS2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromothiophen-2-aldehyde (2) (7.44 g, 39 mmol), ethylene glycol (2.7 ml, 48 mmol), anhydrous benzene (130 ml) and a few crystals of p-toluenesulphonic acid were refluxed in a Dean-Stark apparatus until no more water separated. The benzene layer was washed with a solution of bicarbonate, dried (Na2SO4), and evaporated under reduced pressure to give the derivative 3 (6.8 g, 28.9 mmol, 74% yield) as an oil.
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74%

Synthesis routes and methods II

Procedure details

3-bromo-2-formylthiophene (3.89 parts, 0.02M) was heated at reflux with dry ethyleneglycol (1.6 parts) toluene (25 parts) and p-toluene sulphonic acid (0.1 parts) in a vessel equipped with a Dean and Stark separator for 16 hours. The reactants were then cooled and evaporated into silica. The silica was formed into a column which was then developed by elution with hexane containing increasing amounts of dichloromethane. The product was obtained from fractions containing 10-60% dichloromethane as a pale straw-coloured oil (4.42 parts).
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Synthesis routes and methods III

Procedure details

2,3-Dibromothiophene (1) is converted to 3-Bromothiophene-2-carboxaldehyde (2) through a series of reactions with n-butyl lithium yielding 2-litho-3-bromothiophene, followed by N-formylpiperidine and 3N HCl. This 3-bromothiophene-2-carboxaldehyde (2) is then placed in toluene solution containing ethylene glycol to which is added pyridinium tosylate yielding 3-bromo-2-(2-dioxolanyl)thiophene (3). This 3-bromo-2-(2-dioxolanyl)thiophene (3) is then reacted with n-butyllithium followed by sulfur, then by methyl bromoacetate, to yield methyl 3-[2-(2-dioxolanyl)thiophene-3-yl]-3-thiapropionate (4). This methyl 3-[2-(2-dioxolanyl)thiophene-3-yl]-3-thiapropionate (4) is next dissolved in acetone and p-toluenesulfonic acid monohydrate is added in catalytic amount yielding methyl 3-(2-formylthiophene-3-yl)-3-thiapropionate (5). This methyl 3-(2-formylthiophene-3-yl)3-thiapropionate (5) is then treated in solution with piperidinium acetate yielding methyl thieno[3,2-b]thiophene-2-carboxylate (6). This methyl thieno[3,2-b]thiophene-2-carboxylate (6) is then placed in solution with lithium aluminum hydride yielding 2-hydroxymethylthieno[3,2-b]-thiophene (7). This 2-hydroxymethylthieno[3,2-b]-thiophene (7) is then added to a suspension of pyridinium chlorochromate in methylene chloride and yields thieno[3,2-b]thiophene-2-carboxaldehyde (8). This thieno[3,2-b]thiophene-2-carboxaldehyde (8) is then mixed with ethylene glycol, pyridinium tosylate and benzene yielding 2-(2-dioxolanyl)thieno[3,2-b]thiophene (9). This 2-(2-dioxolanyl)thieno[3,2-b]thiophene (9) is then reacted with n-butyllithium after which SO2 is bubbled onto the surface and N-chlorosuccinimide and NH4OH are added separately at the appropriate time. This series of steps yields 5-(2-dioxolanyl)thieno[3,2-b]thiophene-2-sulfonamide (10). This 5-(2-dioxolanyl)thieno[3,2-b]thiophene-2-sulfonamide (10) may then be reacted with p-toluenesulfonic acid monohydrate in acetone to yield 5-formylthieno[3,2-b]thiophene-2-sulfonamide (11). The 5-formylthieno[3,2-b]thiophene-2-sulfonamide (11) is then reacted with an appropriate amine yielding the intermediate iminium salt (12) which may then be reduced with NaBH4 or NaCNBH3 to give the desired 5-substituted thieno[3,2-b]thiophene-2-sulfonamide.
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Synthesis routes and methods IV

Procedure details

Pyridinium tosylate (1 g., 4 mmoles) was added to a mixture of 3-bromothiophene-2-carboxaldehyde (2) (18.7 g., 97.9 mmole), ethylene glycol (22 mL., 24.8 g., 400 mmole) and dry toluene (100 mL). The mixture was refluxed and the water removed by a Dean-Stark trap. After 1 hour, TLC (10% EtOAC/hexane) showed the reaction was complete. The mixture was cooled to room temperature and partitioned between ether (100 mL) and water (100 mL) components. The organic layer was separated and extracted with water (3×50 mL) and then with a saturated solution of sodium bicarbonate (25 mL). The resulting extract was dried (MgSO4), filtered and evaporated in vacuo to leave 21.5 g, of crude product. This product was distilled to give 17.6 g of 3 -Bromo-2-(2-dioxolanyl)thiophene (3), bp: 86°-87° C./0.5 mm.
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18.7 g
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22 mL
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